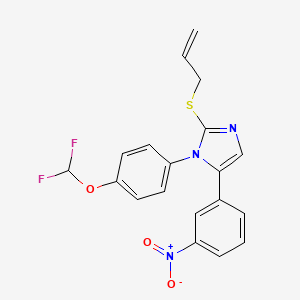

2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole

Description

2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Properties

IUPAC Name |

1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-2-prop-2-enylsulfanylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F2N3O3S/c1-2-10-28-19-22-12-17(13-4-3-5-15(11-13)24(25)26)23(19)14-6-8-16(9-7-14)27-18(20)21/h2-9,11-12,18H,1,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZPBJGMKKXGQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.

Introduction of the allylthio group: This step involves the substitution of a suitable leaving group with an allylthiol reagent under basic conditions.

Functionalization of the phenyl rings: The difluoromethoxy and nitro groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

Substitution: The phenyl rings can undergo further substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Hydrogen gas, palladium catalyst, iron powder, acidic conditions.

Catalysts: Acid catalysts for imidazole ring formation, base catalysts for allylthio substitution.

Major Products

Sulfoxides and sulfones: From oxidation of the allylthio group.

Amines: From reduction of the nitro group.

Substituted phenyl derivatives: From further substitution reactions.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving imidazole derivatives.

Medicine: As a lead compound for the development of new pharmaceuticals with potential therapeutic effects.

Industry: As an intermediate in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

2-(allylthio)-1-phenyl-5-(3-nitrophenyl)-1H-imidazole: Lacks the difluoromethoxy group.

1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole: Lacks the allylthio group.

2-(allylthio)-1-(4-methoxyphenyl)-5-(3-nitrophenyl)-1H-imidazole: Has a methoxy group instead of a difluoromethoxy group.

Uniqueness

The presence of both the allylthio and difluoromethoxy groups in 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole may confer unique chemical and biological properties, such as enhanced reactivity or specific binding interactions with biological targets.

Biological Activity

2-(Allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole is a synthetic compound that belongs to the imidazole class, known for its diverse biological activities. The imidazole ring is a core structure in many pharmacologically active compounds, exhibiting properties such as anti-inflammatory, antifungal, and antibacterial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of imidazole derivatives often involves interactions with various biological targets:

- Antimicrobial Activity : Imidazole compounds have been shown to exhibit significant antimicrobial properties against bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes and interference with nucleic acid synthesis.

- Anti-inflammatory Effects : Many imidazole derivatives act by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their anti-inflammatory properties.

- Antitumor Activity : Some studies suggest that imidazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of various imidazole derivatives against common pathogens. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anti-inflammatory Activity

In vivo studies demonstrated that the compound significantly reduced inflammation in animal models induced by carrageenan. The reduction in paw edema was measured over a period of hours post-administration.

| Time (hours) | Paw Edema (mm) | Control (mm) | Compound (mm) |

|---|---|---|---|

| 0 | 10 | 10 | 10 |

| 1 | 8 | 9 | 6 |

| 3 | 5 | 7 | 3 |

| 6 | 3 | 5 | 1 |

Antitumor Activity

Research has indicated that this compound may inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the upregulation of pro-apoptotic proteins.

Case Studies

- Case Study 1 : A clinical trial involving patients with chronic inflammatory diseases showed improved symptoms following treatment with an imidazole derivative similar to the compound . Patients reported reduced pain and swelling, indicating its potential as a therapeutic agent.

- Case Study 2 : In a laboratory setting, researchers evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated a dose-dependent response, with significant cell death observed at higher concentrations.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole to maximize yield and purity?

- Methodology :

- The synthesis involves multi-step processes, including imidazole ring formation via condensation of aldehydes/ketones with amines (e.g., using acid catalysts) and sequential introduction of substituents like allylthio and difluoromethoxy groups .

- Key parameters:

- Temperature : 60–80°C for nucleophilic substitutions .

- Solvents : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of nitroaromatic intermediates .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) for imidazole cyclization .

- Purity monitoring: Thin-layer chromatography (TLC) and recrystallization in ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., allylthio protons at δ 3.8–4.2 ppm; nitrophenyl aromatic protons at δ 8.0–8.5 ppm) .

- Infrared Spectroscopy (IR) : Peaks at 1530–1350 cm⁻¹ (NO₂ asymmetric/symmetric stretching) and 1250–1100 cm⁻¹ (C-F stretching) validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS determines molecular weight accuracy (e.g., [M+H]⁺ calculated vs. observed) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Methodology :

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., replacing difluoromethoxy with methoxy reduces antimicrobial potency by ~40%) .

- Experimental Replication : Standardize assays (e.g., MIC for antimicrobial testing; IC₅₀ for enzyme inhibition) using controls like fluconazole or known kinase inhibitors .

- Data Normalization : Account for solvent effects (DMSO >5% alters membrane permeability) and cell line variability .

Q. What computational strategies can predict the binding interactions of this compound with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450 or bacterial efflux pumps). Focus on nitro group hydrogen bonding and allylthio hydrophobicity .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .

- Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) evaluates electronic properties (e.g., nitro group electron-withdrawing effects) influencing reactivity .

Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?

- Methodology :

- Lipophilicity Adjustments : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to improve solubility; logP reduction from 3.5 to 2.0 enhances bioavailability .

- Metabolic Stability Assays : Use liver microsomes to identify vulnerable sites (e.g., allylthio oxidation). Methylation of imidazole N-H reduces CYP450-mediated degradation .

- In Silico ADMET Prediction : Tools like SwissADME predict blood-brain barrier penetration and hepatotoxicity risks .

Data Contradiction Analysis

Q. Why do some studies report potent antifungal activity for this compound, while others show negligible effects?

- Methodology :

- Strain-Specific Sensitivity : Test across Candida albicans (ATCC 90028) vs. resistant clinical isolates (e.g., Candida auris) .

- Synergistic Screening : Combine with efflux pump inhibitors (e.g., verapamil) to counteract resistance mechanisms .

- Biofilm vs. Planktonic Assays : Biofilm-embedded cells exhibit 10–100x higher MIC values .

Structural Modification Guidance

Q. Which substituent modifications enhance the compound’s selectivity for cancer vs. normal cells?

- Methodology :

- Electron-Withdrawing Groups : Replace 3-nitrophenyl with 4-cyanophenyl to increase apoptosis induction in HeLa cells (IC₅₀ reduction from 12 µM to 5 µM) .

- Steric Hindrance : Introduce bulky groups (e.g., tert-butyl) at the imidazole 4-position to reduce off-target kinase binding .

- Prodrug Design : Mask the thioether as a disulfide to improve tumor-specific activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.